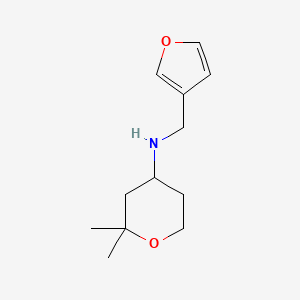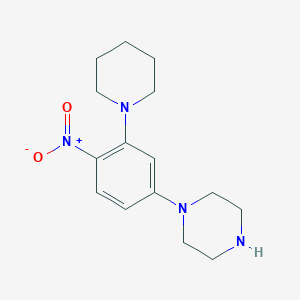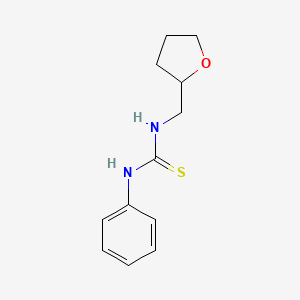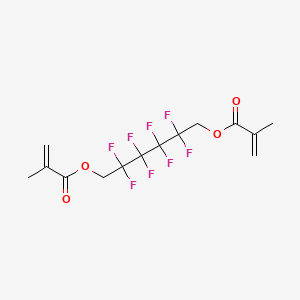
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is a fluorinated monomer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of specialty polymers and coatings.
Mechanism of Action
Target of Action
It is known to be used in organic synthesis reactions as an additive, alkylating agent, and nucleophilic agent .
Mode of Action
The compound interacts with its targets through chemical reactions. It can react with compounds such as amino acids and amines to synthesize organic compounds . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It is known to be involved in organic synthesis reactions .
Pharmacokinetics
It is known to be a colorless to pale yellow liquid with a strong irritating odor, soluble in organic solvents such as ethanol, ether, and acetone .
Result of Action
The molecular and cellular effects of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate’s action depend on the specific reactions it is involved in. In general, it is used to synthesize other organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It should be stored in a cool, dry, well-ventilated place, and kept separate from flammable, oxidizing substances and acidic substances to avoid fire and hazardous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate undergoes various chemical reactions, including:
Addition Reactions: It can participate in free radical polymerization to form high-performance polymers.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Free Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Polymers: The primary product of polymerization is a fluorinated polymer with enhanced properties.
Functionalized Derivatives:
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of specialty polymers with unique properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized in the production of high-performance coatings and adhesives
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Comparison: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is unique due to its dual methacrylate groups, which allow for the formation of cross-linked polymers with superior properties. In contrast, compounds like 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol and 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol lack these functional groups and are primarily used as intermediates in organic synthesis .
Properties
IUPAC Name |
[2,2,3,3,4,4,5,5-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F8O4/c1-7(2)9(23)25-5-11(15,16)13(19,20)14(21,22)12(17,18)6-26-10(24)8(3)4/h1,3,5-6H2,2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNUTCQSBBMBTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379722 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66818-54-0 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)
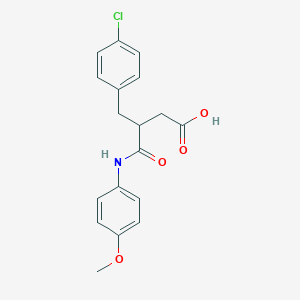
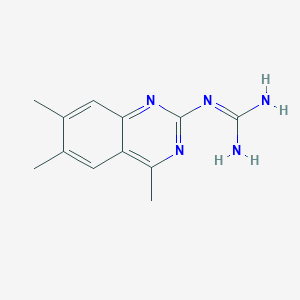
![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)

![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)

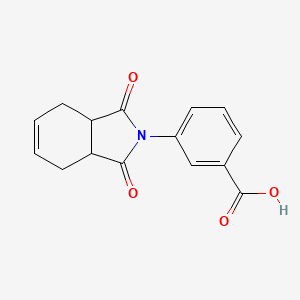
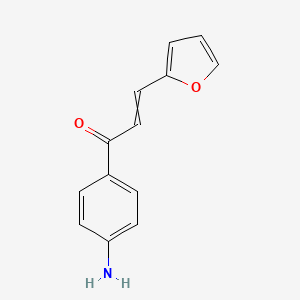
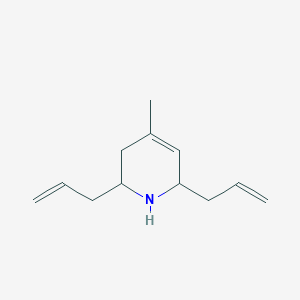
![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)
